![molecular formula C9H11N5OS B10921354 (2E)-2-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B10921354.png)
(2E)-2-{(2E)-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a pyrazole ring fused with a thiazolone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole ring but lacks the thiazolone moiety.
2-Phenyl-1,3-thiazolan-4-one: Contains the thiazolone ring but lacks the pyrazole moiety.
Uniqueness
2-{2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZONO}-1,3-THIAZOLAN-4-ONE is unique due to the combination of the pyrazole and thiazolone rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N5OS |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
(2E)-2-[(E)-(1,5-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H11N5OS/c1-6-7(4-11-14(6)2)3-10-13-9-12-8(15)5-16-9/h3-4H,5H2,1-2H3,(H,12,13,15)/b10-3+ |
InChI Key |
JKZYUSKZFCPAIR-XCVCLJGOSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
CC1=C(C=NN1C)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-N-[4-(propan-2-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921289.png)
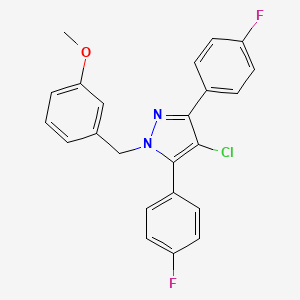
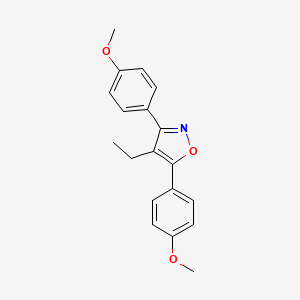
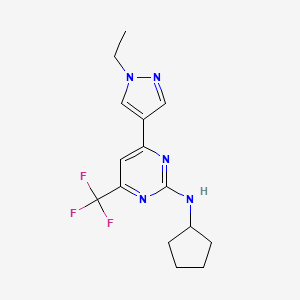
![N-(2-ethoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921306.png)
![2-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10921317.png)
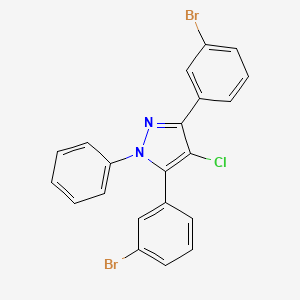
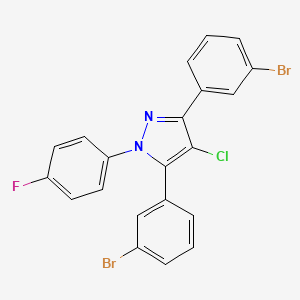
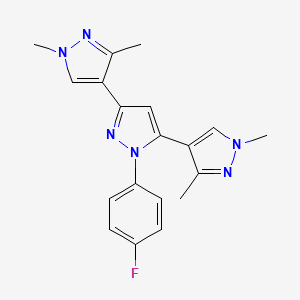
![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10921328.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10921335.png)
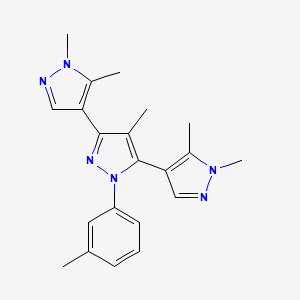
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10921343.png)
